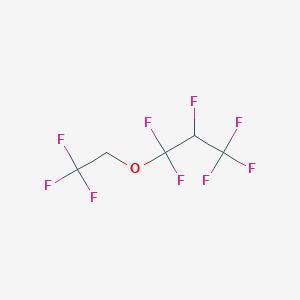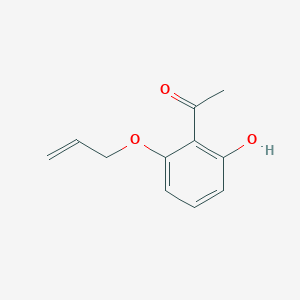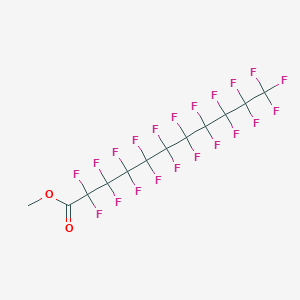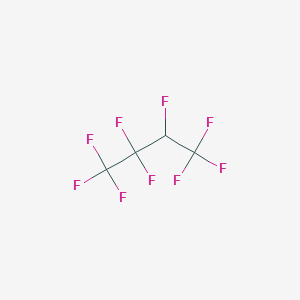
1H,1H-Perfluorononylamine
Übersicht
Beschreibung
1H,1H-Perfluorononylamine belongs to the group of compounds classified as perfluoroalkylamines. It is a heterocyclic organic compound with the molecular formula C9H4F17N .
Molecular Structure Analysis
The molecular structure of 1H,1H-Perfluorononylamine consists of a chain of nine carbon atoms, with each carbon atom (except the terminal one) being bonded to two fluorine atoms. The terminal carbon atom is bonded to an amine group (NH2) and a fluorine atom .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
- Scientific Field: Environmental Science and Pollution Research .
- Application Summary: This research focuses on the degradation of Poly (ethylene terephthalate) (PET), a common plastic material. The degradation process uses enzymes like PETase and MHETase from Ideonella sakaiensis to break down PET into environmentally friendly monomers .
- Methods of Application: The research combines a bulk absorbance measurement method with a 1H NMR analysis method to analyze the PET degradation products. The methods were optimized regarding different solvents, pH values, and drying processes .
- Results: The combination of the described methods allows a quantitative analysis by using bulk absorption coupled with a qualitative analysis through 1H NMR. The methods established in this work can potentially contribute to the development of suitable recycling strategies of PET using recombinant enzymes .
Oil-Water Separation
- Scientific Field: Colloid and Polymer Science .
- Application Summary: In this study, poly (1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films were deposited on stainless steel meshes by initiated chemical vapor deposition (iCVD) method to prepare superhydrophobic-superoleophilic membranes for oil–water separation .
- Methods of Application: The iCVD method was used to deposit PPFDA thin films on stainless steel meshes. The water contact angle (WCA) values were observed to be dependent on the mesh size and the coating thickness .
- Results: The maximum WCA value of the stainless steel mesh after iCVD was measured as 166.9°, while oil contact angle value being nearly zero. Hence, iCVD of PPFDA on mesh surfaces created composite structures which were water-repellent but oil-permeable. A high separation efficiency value of 98.5% was observed .
Synthesis of Perfluorinated Ionic Monomer
- Scientific Field: Organic Synthesis .
- Application Summary: This research focuses on the synthesis of a new perfluorinated ionic monomer, 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate .
- Methods of Application: The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part). The perfluorinated imidazolium sulfonate was synthesized in 54% overall yield .
- Results: The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1H-NMR, 19F-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy. The thermal properties of this new compound were determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFAVFXCUPMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379930 | |
| Record name | 1H,1H-Perfluorononylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluorononylamine | |
CAS RN |
355-47-5 | |
| Record name | 1H,1H-Perfluorononylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















